3-(6-Methylimidazo[2,1-b]thiazol-5-yl)acrylaldehyde
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Overview
Description
3-(6-Methylimidazo[2,1-b]thiazol-5-yl)acrylaldehyde is a heterocyclic compound that features both imidazole and thiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Methylimidazo[2,1-b]thiazol-5-yl)acrylaldehyde typically involves the reaction of 6-methylimidazo[2,1-b]thiazole with an appropriate aldehyde under controlled conditions. One common method involves the use of a base-catalyzed aldol condensation reaction, where the aldehyde group is introduced to the imidazo-thiazole framework .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, often utilizing continuous flow reactors to enhance efficiency and yield. The use of green chemistry principles, such as microwave-assisted synthesis and solvent-free conditions, is also explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-(6-Methylimidazo[2,1-b]thiazol-5-yl)acrylaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The imidazole and thiazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: 3-(6-Methylimidazo[2,1-b]thiazol-5-yl)acrylic acid.
Reduction: 3-(6-Methylimidazo[2,1-b]thiazol-5-yl)acryl alcohol.
Substitution: Various substituted imidazo-thiazole derivatives.
Scientific Research Applications
3-(6-Methylimidazo[2,1-b]thiazol-5-yl)acrylaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 3-(6-Methylimidazo[2,1-b]thiazol-5-yl)acrylaldehyde involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interact with DNA, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- (3-Methylimidazo[2,1-b]thiazol-6-yl)methanamine hydrochloride
- 5,6-Dihydroimidazo[2,1-b][1,3]thiazol-3-ylacetic acid
- (2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methanamine hydrochloride
Uniqueness
3-(6-Methylimidazo[2,1-b]thiazol-5-yl)acrylaldehyde is unique due to its specific combination of imidazole and thiazole rings, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for developing new materials and exploring novel therapeutic applications .
Properties
Molecular Formula |
C9H8N2OS |
---|---|
Molecular Weight |
192.24 g/mol |
IUPAC Name |
(E)-3-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)prop-2-enal |
InChI |
InChI=1S/C9H8N2OS/c1-7-8(3-2-5-12)11-4-6-13-9(11)10-7/h2-6H,1H3/b3-2+ |
InChI Key |
LKCHRQDSOXWBAM-NSCUHMNNSA-N |
Isomeric SMILES |
CC1=C(N2C=CSC2=N1)/C=C/C=O |
Canonical SMILES |
CC1=C(N2C=CSC2=N1)C=CC=O |
Origin of Product |
United States |
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